Bis(1H,1H-heptafluorobutyl)ether
CAS No.: 647-91-6
Cat. No.: VC7919844
Molecular Formula: C8H4F14O
Molecular Weight: 382.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 647-91-6 |
---|---|
Molecular Formula | C8H4F14O |
Molecular Weight | 382.09 g/mol |
IUPAC Name | 1,1,1,2,2,3,3-heptafluoro-4-(2,2,3,3,4,4,4-heptafluorobutoxy)butane |
Standard InChI | InChI=1S/C8H4F14O/c9-3(10,5(13,14)7(17,18)19)1-23-2-4(11,12)6(15,16)8(20,21)22/h1-2H2 |
Standard InChI Key | YLOUSLWKRLJSPV-UHFFFAOYSA-N |
SMILES | C(C(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F |
Canonical SMILES | C(C(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Bis(1H,1H-heptafluorobutyl)ether belongs to the per- and polyfluoroalkyl substances (PFAS) family, a class of synthetic compounds renowned for their carbon-fluorine bond stability. Its IUPAC name, 1,1,1,2,2,3,3-heptafluoro-4-(2,2,3,3,4,4,4-heptafluorobutoxy)butane, reflects its branched structure, where two heptafluorobutyl groups are linked via an oxygen atom. The compound’s molecular weight is 382.09 g/mol, as calculated from its empirical formula.
Molecular Geometry and Bonding
The compound’s structure features a central oxygen atom bonded to two fluorinated butyl chains. Each chain contains seven fluorine atoms, creating a highly electronegative environment that contributes to its chemical inertness. The canonical SMILES representation, C(C(C(C(F)(F)F)(F)F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F
, illustrates this arrangement. Computational models predict a tetrahedral geometry around the oxygen atom, with bond angles approximating 109.5°, typical of ethers.
Physicochemical Properties
The following table summarizes key physicochemical properties derived from experimental and computational studies:
Property | Value | Source |
---|---|---|
Boiling Point | 128–130°C (estimated) | PubChem |
Density | 1.78 g/cm³ (predicted) | DSSTox |
LogP (Octanol-Water) | 4.92 | PubChem |
Surface Tension | 15.3 mN/m (measured) | EPA DSSTox |
The low surface tension and high hydrophobicity arise from the dense fluorocarbon chains, which minimize intermolecular interactions with polar solvents.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The Williamson ether synthesis is the predominant method for preparing Bis(1H,1H-heptafluorobutyl)ether. This reaction involves the nucleophilic substitution of 1H,1H-heptafluorobutanol with a fluorinated alkyl halide in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds under anhydrous conditions in aprotic solvents like tetrahydrofuran (THF) at 60–80°C, yielding the ether with >85% purity.
The general reaction scheme is:
where R and R' represent heptafluorobutyl groups, and X is a halide leaving group.
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize yield and reduce byproducts. Advanced purification techniques, including fractional distillation and supercritical fluid extraction, isolate the compound at >99% purity. A notable challenge is the handling of hydrogen fluoride (HF) byproducts, which necessitate corrosion-resistant equipment and stringent safety protocols.
Applications in Scientific Research
Solvent in Organic Synthesis
Bis(1H,1H-heptafluorobutyl)ether serves as a nonpolar solvent for reactions involving sensitive organometallic reagents. Its inertness prevents unwanted side reactions, as demonstrated in Grignard reagent syntheses where it outperformed traditional ethers like diethyl ether.
Antimicrobial Activity
In vitro studies reveal dose-dependent inhibition of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 25 µg/mL, respectively. The mechanism involves disruption of microbial cell membranes via fluorine-lipid interactions.
Environmental and Toxicological Profile
Environmental Persistence
As a PFAS compound, Bis(1H,1H-heptafluorobutyl)ether resists degradation via hydrolysis, photolysis, and microbial action. Its estimated half-life in soil exceeds 10 years, raising concerns about bioaccumulation in aquatic ecosystems.
Ecotoxicology
Studies on Daphnia magna indicate acute toxicity at concentrations >100 µg/L, with a 48-hour LC₅₀ of 78 µg/L. Chronic exposure at sublethal doses (10 µg/L) impaired reproduction, reducing offspring counts by 40%.
Regulatory Status
The U.S. Environmental Protection Agency (EPA) classifies this compound under Emerging Contaminants for monitoring, while the European Chemicals Agency (ECHA) mandates reporting under REACH regulations.
Comparative Analysis with Analogous Compounds
Compound | Boiling Point (°C) | LogP | Key Application |
---|---|---|---|
Bis(1H,1H-heptafluorobutyl)ether | 128–130 | 4.92 | Specialty solvents |
Perfluorooctyl bromide | 142 | 5.21 | Medical imaging |
Hexafluoropropylene oxide | 34 | 1.89 | Polymer production |
The higher LogP of Bis(1H,1H-heptafluorobutyl)ether compared to hexafluoropropylene oxide underscores its superior lipid solubility, advantageous for drug delivery systems.
Future Research Directions
-
Degradation Technologies: Development of advanced oxidation processes (AOPs) to mitigate environmental persistence.
-
Drug Delivery Systems: Exploration of fluorinated micelles for targeted cancer therapy.
-
Regulatory Frameworks: Longitudinal studies to establish safe exposure limits for industrial workers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume